molecular formula C23H27ClFN3O3S B2803929 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215469-34-3

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B2803929
CAS No.: 1215469-34-3
M. Wt: 480
InChI Key: BBFLKICQUNLSEU-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of anti-inflammatory and antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride involves multiple steps. The general synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with ethyl 4-fluorobenzoate under acidic conditions.

    Introduction of Ethoxy Group: The ethoxy group is introduced by reacting the intermediate with ethyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Morpholine: The final step involves coupling the benzothiazole intermediate with 3-chloropropylmorpholine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and morpholine moieties.

    Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different pharmacological properties.

Scientific Research Applications

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent. The compound has shown promising results in inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in inflammation.

    Biological Studies: The compound is used in biological assays to study its effects on various cell lines and microorganisms.

    Drug Development: Researchers are exploring its potential as a lead compound for developing new therapeutic agents for treating inflammatory diseases and infections.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride involves the inhibition of cyclooxygenase (COX) enzymes. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, the compound may interact with other molecular targets, such as microbial enzymes, to exert its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(3-morpholinopropyl)benzamide hydrochloride is unique due to the presence of the ethoxy and morpholine groups, which enhance its pharmacological properties. The ethoxy group increases the compound’s lipophilicity, improving its ability to penetrate cell membranes, while the morpholine moiety enhances its binding affinity to target enzymes.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3S.ClH/c1-2-30-19-5-3-6-20-21(19)25-23(31-20)27(12-4-11-26-13-15-29-16-14-26)22(28)17-7-9-18(24)10-8-17;/h3,5-10H,2,4,11-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFLKICQUNLSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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